Midaglizole, (R)- is a chemical compound classified as an alpha-2 adrenoceptor antagonist. It is primarily researched for its potential applications in managing diabetes and related metabolic disorders. The compound's unique structure and mechanism of action make it a significant subject of study in pharmacology and medicinal chemistry.
Midaglizole, (R)- is synthesized through various chemical methods, with the primary intermediate being 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol. This compound is commercially available and can be sourced from chemical suppliers like BenchChem.
Midaglizole, (R)- falls under the category of organic compounds, specifically those containing nitrogen heterocycles. It is classified as a pharmaceutical agent due to its effects on insulin secretion and glucose metabolism.
The synthesis of Midaglizole, (R)- involves several key steps:
Industrial production methods mirror laboratory synthesis but are optimized for scale, focusing on yield and purity through controlled temperature, pressure, and time.
The molecular formula of Midaglizole, (R)- is , with a molecular weight of 251.33 g/mol. Its IUPAC name is 2-[(1R)-2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine.
These structural representations highlight the compound's complex arrangement of atoms, including its nitrogen-containing heterocycles.
Midaglizole, (R)- can participate in several types of chemical reactions:
The reactions lead to various derivatives that may exhibit different pharmacological properties, expanding the potential applications of Midaglizole in medicinal chemistry.
Midaglizole, (R)- acts primarily by antagonizing alpha-2 adrenoceptors. This action results in increased insulin secretion from the pancreas, effectively lowering plasma glucose levels. Additionally, it inhibits epinephrine-induced platelet aggregation, which may provide cardiovascular benefits.
Midaglizole's stability under various conditions is essential for its application in drug formulations. The compound's reactivity profile indicates potential pathways for modification and derivation into new therapeutic agents .
Midaglizole, (R)- has several scientific applications:
Midaglizole (initially coded DG-5128) emerged from systematic pharmacochemical research in the early 1980s focused on synthesizing novel imidazoline derivatives with potential hypoglycemic activity. Initial investigations sought compounds capable of antagonizing pancreatic α₂-adrenoceptors, known to suppress insulin secretion upon activation by catecholamines. Researchers hypothesized that selective blockade could enhance insulin release, offering a new therapeutic avenue for type 2 diabetes mellitus (NIDDM). Early in vitro studies using isolated rat pancreatic islets demonstrated that DG-5128 significantly stimulated insulin secretion in a glucose-dependent manner, distinguishing it from sulfonylureas which exert insulinotropic effects independently of ambient glucose levels [5] [9]. This glucose dependency suggested a reduced risk of profound hypoglycemia, a major limitation of existing therapies.
The compound's development accelerated following pharmacological characterization confirming its potent α₂-adrenergic receptor antagonism. In vitro radioligand binding assays using platelet membranes demonstrated high affinity for α₂-adrenoceptors (Ki values in the nanomolar range), with significantly lower affinity for α₁-adrenoceptors, indicating notable selectivity [3] [9]. Functional studies in animal models further validated the mechanism; DG-5128 effectively reversed epinephrine-induced inhibition of insulin secretion in perfused rat pancreas preparations and lowered blood glucose in streptozotocin-diabetic mice without affecting insulin levels, suggesting additional extrapancreatic mechanisms potentially involving reduced hepatic glucose output or enhanced peripheral glucose utilization [5].
Phase I clinical trials in healthy human subjects confirmed the compound's pharmacokinetic profile and acute metabolic effects. Single oral doses (150-500 mg) administered before breakfast produced dose-dependent reductions in blood glucose levels, correlating with increased plasma insulin concentrations. The disposition followed a one-compartment model with good absorption, wide distribution, and rapid renal excretion. Food intake significantly slowed absorption but did not diminish overall bioavailability. Multiple dosing (200 mg three times daily for 7 days) showed no significant accumulation, supporting its potential for chronic administration [1]. These promising early results paved the way for Phase II trials in diabetic patients, establishing Midaglizole as a pioneering agent in targeting adrenergic pathways for metabolic dysregulation [5].
Table 1: Key Milestones in Midaglizole (DG-5128) Development
Timeline | Development Phase | Key Findings |
---|---|---|
Early 1980s | Preclinical Discovery | Synthesis of DG-5128; demonstration of glucose-dependent insulin secretion stimulation in rat islets. |
1982-1985 | In Vitro/In Vivo Pharmacology | Confirmation of selective α₂-adrenoceptor antagonism; hypoglycemic effects in diabetic animal models. |
1985-1987 | Phase I Clinical Trials | Establishment of pharmacokinetics in healthy subjects; dose-dependent glucose lowering and insulin stimulation. |
1987 | Phase II Clinical Trials | Demonstrated efficacy in reducing fasting plasma glucose and HbA1c in NIDDM patients [5]. |
Midaglizole belongs to a chemically distinct subclass of competitive α₂-adrenoceptor antagonists characterized by an imidazoline ring linked to a phenylalkylpyridine structure. This configuration confers both receptor specificity and unique physicochemical properties compared to classical α₂-antagonists like yohimbine (an indole alkaloid) or idazoxan (an imidazoline/benzodioxane compound). Its (R)-enantiomer possesses significantly greater receptor affinity and functional antagonism than the (S)-form, emphasizing the stereospecific nature of its interaction with the α₂-adrenergic receptor binding pocket [3] [9].
Pharmacologically, Midaglizole exhibits high selectivity for α₂- over α₁-adrenoceptors. In vitro studies using rat cortical membranes and vascular tissue demonstrated binding affinity ratios (α₂:α₁) exceeding 100-fold, a profile superior to early non-selective antagonists like phentolamine [3] [10]. Functional assays confirmed this selectivity. While Midaglizole potently inhibited epinephrine-induced platelet aggregation (mediated by platelet α₂A-adrenoceptors) and reversed epinephrine's suppression of insulin secretion (mediated by pancreatic β-cell α₂A-adrenoceptors), it showed minimal effect on phenylephrine-induced vasoconstriction (primarily an α₁-adrenoceptor-mediated response) at equivalent concentrations [6] [9]. This selectivity profile suggested a reduced likelihood of orthostatic hypotension—a common adverse effect associated with α₁-blockade—thereby enhancing its potential therapeutic utility.
Beyond peripheral α₂-receptors, Midaglizole also demonstrates effects on central nervous system (CNS) α₂-adrenoceptors, albeit with potentially lower penetration than some other agents. Studies indicated its ability to modulate sympathoadrenal outflow, contributing to observations like transient pressor effects in normotensive animals under certain conditions. However, its predominant research and potential therapeutic applications focused on peripheral actions: modulating insulin release from pancreatic islets, inhibiting epinephrine-potentiated platelet aggregation, and influencing vascular tone, particularly in pathophysiological states like hemorrhagic shock where α₂-mediated vasoconstriction becomes crucial [10]. Crucially, Midaglizole also interacts with certain imidazoline receptors (I₁ and I₂ subtypes), which are distinct from α₂-adrenoceptors but share structural similarities in their ligand-binding domains. While its affinity for these sites is lower than for α₂-adrenoceptors, this interaction may contribute to some of its metabolic effects, particularly concerning insulin secretion and glucose homeostasis, adding a layer of complexity to its pharmacological classification [5] [9].
Table 2: Pharmacological Profile of Midaglizole Compared to Reference α₂-Antagonists
Property | Midaglizole (DG-5128) | Yohimbine | Idazoxan |
---|---|---|---|
Chemical Class | Imidazoline-phenylalkylpyridine | Indole Alkaloid | Imidazoline-Benzodioxan |
Primary Target | α₂-Adrenoceptors (α₂A subtype) | α₂-Adrenoceptors | α₂-Adrenoceptors / I₁,I₂ |
α₂:α₁ Selectivity Ratio | >100:1 | ~40:1 | ~150:1 |
Key Metabolic Effect | ↑ Glucose-dependent Insulin Secretion | Mild ↑ Insulin secretion | Variable metabolic effects |
Platelet Effect | ↓ Epinephrine-induced Aggregation | ↓ Aggregation | Limited effect |
CNS Penetrance | Moderate | High | High |
Imidazoline I1 Binding | Moderate Affinity | Low Affinity | High Affinity |
Midaglizole's development and investigation directly addressed significant gaps in understanding the interplay between the adrenergic system, metabolic regulation, and cardiovascular function. Prior to its exploration, the therapeutic potential of selectively blocking pancreatic α₂-adrenoceptors to enhance insulin secretion in type 2 diabetes was largely theoretical. Midaglizole provided compelling clinical proof-of-concept. In diet-treated NIDDM patients, short-term administration (150-250 mg three times daily for 2-4 weeks) significantly reduced fasting plasma glucose (FPG) from 187 ± 10 mg/dl to 120 ± 6 mg/dl and lowered glycosylated hemoglobin (HbA1c) [5]. Crucially, it achieved glycemic control comparable to sulfonylureas in patients switched from these agents, but with a distinct mechanism offering potential advantages in patients with residual β-cell function where catecholamine tone might suppress insulin output [5] [9]. Research demonstrated its ability to improve in vivo glucose disposal rates during euglycemic clamps in NIDDM patients, suggesting actions beyond insulin secretion, possibly involving enhanced peripheral insulin sensitivity or reduced hepatic glucose production—effects meriting further mechanistic investigation [9].
Beyond metabolism, Midaglizole became a vital tool for dissecting the role of α₂-adrenoceptors in platelet activation, particularly during physiological stressors like hypoglycemia—a common side effect of insulin therapy in diabetes. Hypoglycemia triggers a surge in epinephrine, which activates platelet α₂A-adrenoceptors, leading to increased platelet aggregability and elevated plasma markers like β-thromboglobulin (β-TG). This heightened platelet activity contributes to the increased thrombotic risk associated with diabetes and frequent hypoglycemic episodes. Clinical studies demonstrated that pre-treatment with Midaglizole in Type 2 diabetic patients undergoing insulin-induced hypoglycemia completely abolished the significant rise in plasma β-TG observed in control subjects (121.0 ± 11.5 ng/ml vs. 165.5 ± 12.6 ng/ml at nadir, p<0.005), despite similar increases in plasma epinephrine levels in both groups [9]. This finding definitively implicated epinephrine, acting via platelet α₂-adrenoceptors, as the primary mediator of hypoglycemia-induced platelet activation and highlighted Midaglizole's potential as an antithrombotic agent in specific contexts like intensive insulin therapy.
Furthermore, Midaglizole research illuminated the complex role of α₂-adrenoceptors in vascular control during hemodynamic stress. Studies in hemorrhagic shock models revealed a paradoxical effect. While inducing a pressor response (increased mean arterial pressure, MAP) in normovolemic (sham-shock) rats within seconds of administration, Midaglizole caused a significant decrease in MAP 36-60 seconds post-administration in hemorrhaged rats [10]. This critical divergence suggested that vasoconstriction mediated by post-synaptic vascular α₂-adrenoceptors assumes a more dominant role in maintaining blood pressure during hypovolemic shock than under normal physiological conditions. Blockade of these receptors under such precarious conditions could therefore be deleterious, underscoring the context-dependent nature of α₂-adrenoceptor function and cautioning against the use of selective α₂-antagonists in hypotensive states [10]. This finding filled a gap in understanding adrenergic compensation in shock and emphasized the need for pathophysiological state-specific pharmacological targeting.
Table 3: Key Research Contributions of Midaglizole Studies
Research Gap Addressed | Midaglizole Study Findings | Significance |
---|---|---|
Role of α₂-Adrenoceptors in Diabetic Insulin Secretion | Stimulated glucose-dependent insulin secretion; lowered FPG & HbA1c in NIDDM patients [5]. | Validated pancreatic α₂-blockade as viable therapeutic strategy for NIDDM. |
Mechanism of Hypoglycemia-Induced Platelet Activation | Abolished rise in β-TG during insulin-induced hypoglycemia in T2DM patients, despite epinephrine surge [9]. | Confirmed α₂-adrenoceptor mediation; suggested potential to reduce thrombotic risk in labile diabetes. |
Vascular α₂-Adrenoceptor Function in Hemorrhagic Shock | Caused MAP decrease in hemorrhaged rats vs. increase in controls [10]. | Revealed critical role of post-synaptic α₂-vasoconstriction in shock; cautioned use in hypotension. |
α₂-Adrenoceptor Modulation of cAMP in Inflammatory Cells | Enhanced isoproterenol-induced cAMP in mononuclear cells; prevented PAF-induced desensitization in asthma patients [6]. | Suggested utility in asthma via augmenting β-adrenergic bronchodilation and reducing inflammation. |
Impact on Glucose Disposal | Improved in vivo glucose disposal rates during euglycemic clamps in NIDDM [9]. | Hinted at extrapancreatic (hepatic/peripheral) mechanisms contributing to glucose lowering. |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3